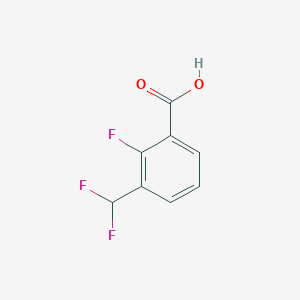

Ácido 3-(difluorometil)-2-fluorobenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Difluoromethyl)-2-fluorobenzoic acid is a chemical compound that has been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors . It is registered under the REACH Regulation and is manufactured in and/or imported to the European Economic Area, for intermediate use only .

Synthesis Analysis

The synthesis of this compound involves unique routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . A specific method includes dissolving 3-(Difluoromethyl)-1-methyl-4,5-dihydro-1H-pyrazole-4-carboxylic acid in dichloromethane containing one drop of N,N-dimethylformamide. A solution of oxalyl chloride is then added at room temperature .Molecular Structure Analysis

The molecular structure of 3-(Difluoromethyl)-2-fluorobenzoic acid is confirmed by 1H NMR, 13C NMR, HRMS, and X-ray diffraction . The IUPAC name of this compound is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid .Chemical Reactions Analysis

This compound has been used in difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . It has also been used in the synthesis of fungicidally active succinate dehydrogenase inhibitors .Aplicaciones Científicas De Investigación

Desarrollo de Fungicidas

“Ácido 3-(difluorometil)-2-fluorobenzoico” se ha utilizado en la síntesis de inhibidores de la succinato deshidrogenasa con actividad fungicida . Estos inhibidores se han preparado con un anillo de pirazolina, pirrol o tiofeno que lleva difluorometilo y metilo en el componente ácido . Esta aplicación es significativa en el desarrollo de fungicidas que pueden combatir eficazmente diversos fitopatógenos .

Síntesis de Heterociclos Novedosos

Este compuesto se ha utilizado en el desarrollo de nuevos heterociclos difluorometilados . Estos incluyen 3-(difluorometil)-1-metilpirazolina y 3-(difluorometil)-pirrol con una función carboxílica en la posición 4, así como 3-(difluorometil)-5-metiltiofeno-2 . Estos nuevos heterociclos tienen aplicaciones potenciales en diversas áreas de la química y la biología .

Actividad Antifúngica

Se probó una serie de nuevas amidas del ácido 3-(difluorometil)-1-metil-1H-pirazol-4-carboxílico, sintetizadas utilizando “this compound”, contra siete hongos fitopatógenos mediante un ensayo in vitro de inhibición del crecimiento micelial . La mayoría de ellos mostraron actividades moderadas a excelentes .

Relaciones Estructura-Actividad

El compuesto se ha utilizado en el estudio de las relaciones estructura-actividad de nuevas amidas del ácido 3-(difluorometil)-1-metil-1H-pirazol-4-carboxílico . Esta investigación es crucial para comprender cómo los cambios en la estructura de una molécula afectan su actividad biológica .

Actividades de Amplio Espectro

Cuando se utiliza “this compound” como componente en la síntesis de ciertos compuestos, puede dar lugar a actividades de amplio espectro . Por ejemplo, cuando se utiliza en compuestos donde R1 es 3-(difluorometil-1-metil-1H-pirazol) o 2-Cl-piridina, el compuesto resultante tiene actividades de amplio espectro .

Desarrollo de Fungicidas Amídicos

El compuesto se ha utilizado en el desarrollo de fungicidas amídicos . En particular, el grupo 3-(difluorometil)-1-metil-1H-pirazol-4-acilo ha sido el grupo de moieties acilo más destacado en los últimos años . Se desarrollaron con éxito una serie de excelentes fungicidas comerciales con este grupo .

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(Difluoromethyl)-2-fluorobenzoic acid is succinate dehydrogenase (SDH), an enzyme that plays a crucial role in the citric acid cycle . This compound acts as an intermediate to several fungicides, which inhibit the activity of SDH .

Mode of Action

3-(Difluoromethyl)-2-fluorobenzoic acid interacts with its target, succinate dehydrogenase, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the citric acid cycle, leading to the death of the fungus .

Biochemical Pathways

The primary biochemical pathway affected by 3-(Difluoromethyl)-2-fluorobenzoic acid is the citric acid cycle, also known as the Krebs cycle . By inhibiting succinate dehydrogenase, this compound disrupts the conversion of succinate to fumarate, a key step in the cycle . This disruption can lead to a buildup of succinate and a shortage of fumarate, affecting downstream processes such as ATP production .

Pharmacokinetics

The presence of fluorine atoms in the compound may enhance its metabolic stability and improve its bioavailability .

Result of Action

The primary result of the action of 3-(Difluoromethyl)-2-fluorobenzoic acid is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, this compound disrupts the energy production of the fungus, leading to its death .

Action Environment

The efficacy and stability of 3-(Difluoromethyl)-2-fluorobenzoic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its ability to interact with its target . Additionally, temperature and humidity may influence the compound’s stability and rate of degradation .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(difluoromethyl)-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,7H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIOFVWYBCHQZKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)F)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780810-87-8 |

Source

|

| Record name | 3-(difluoromethyl)-2-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2568551.png)

![N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2568552.png)

![Tert-butyl 4-[3-[(4-methoxyphenyl)carbamoyl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2568553.png)

![4-[2,2,4-trimethyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-4-yl]phenol](/img/structure/B2568554.png)

![N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B2568556.png)

![2-[2-Amino-5-(4-bromophenyl)-6-methylpyrimidin-4-yl]-4-hexyl-5-methoxyphenol](/img/structure/B2568562.png)

![1-[Methylamino(phenyl)methyl]cyclobutan-1-ol](/img/structure/B2568563.png)